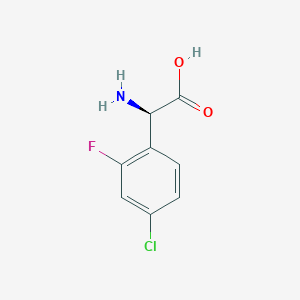
(R)-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the alpha carbon, which is also bonded to a 4-chloro-2-fluorophenyl group and a carboxyl group (-COOH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral amines in a nucleophilic substitution reaction with a suitable precursor, such as a halogenated phenylacetic acid derivative. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学研究应用
®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chlorophenylacetic acid: Similar structure but lacks the amino and fluorine groups.
4-Fluorophenylacetic acid: Similar structure but lacks the amino and chlorine groups.
2-Amino-2-phenylacetic acid: Similar structure but lacks the halogen substituents on the phenyl ring.
Uniqueness
®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, as the ®-enantiomer may have different properties compared to the (S)-enantiomer.
属性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(4-chloro-2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI 键 |
ULKCVOMCHMELKW-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)F)[C@H](C(=O)O)N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


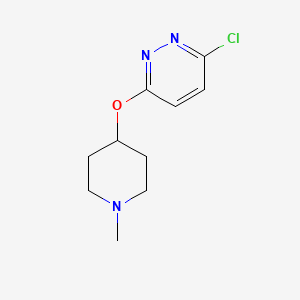
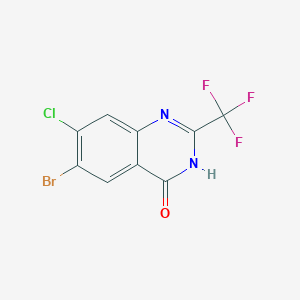

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
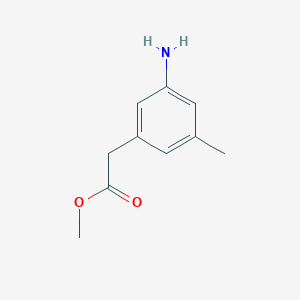
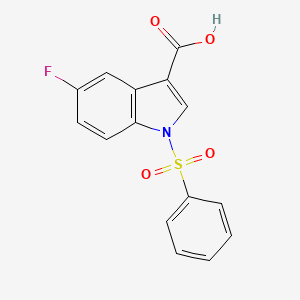
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)
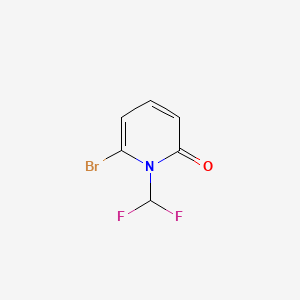




![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
